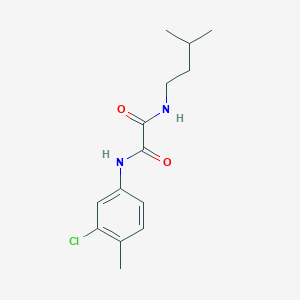
N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as compound 1, is a thiazole derivative that has shown promising results in scientific research for its potential use in various fields.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 involves the inhibition of various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. By inhibiting these pathways, this compound 1 can reduce inflammation, induce apoptosis, and suppress cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 1 have been studied extensively. In vitro studies have shown that this compound 1 can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In vivo studies have shown that this compound 1 can reduce tumor growth, reduce neuroinflammation, and improve memory function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 is its high potency and selectivity towards its target proteins. This allows for a lower dosage requirement and reduces the risk of off-target effects. However, one of the limitations of this compound 1 is its poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1. One direction is to optimize the synthesis method to improve the yield and purity of the this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound 1 in vivo to better understand its efficacy and safety. Additionally, the potential use of this compound 1 in combination with other drugs or therapies should be explored to enhance its therapeutic effects. Finally, the development of novel analogs of this compound 1 with improved solubility and potency should be pursued.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 involves the reaction of 4-isobutylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base to form the intermediate product, which is then reacted with 2-bromoacetophenone to yield the final product. The synthesis method has been optimized to obtain a high yield of pure this compound 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential use in various fields, including cancer therapy, inflammation, and neurological disorders. In cancer therapy, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation, this compound 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound 1 has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS.BrH/c1-4-24-19-11-9-18(10-12-19)22-21-23-20(14-25-21)17-7-5-16(6-8-17)13-15(2)3;/h5-12,14-15H,4,13H2,1-3H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUXKBDQJNYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)CC(C)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)


![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)


![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)


![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)

